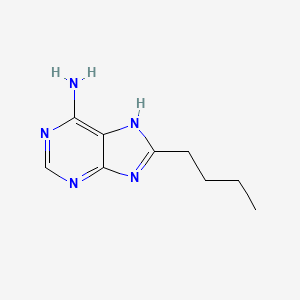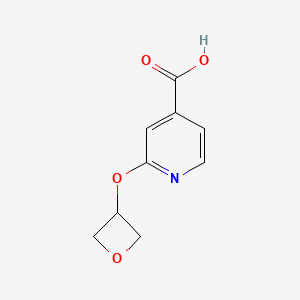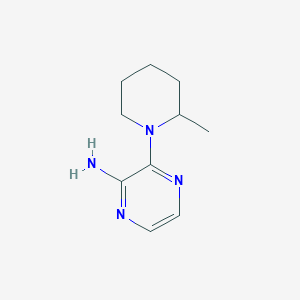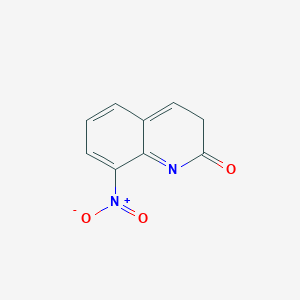![molecular formula C9H9NO2S B11904180 5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)
5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide is an organic compound with the molecular formula C9H9NO2S. This compound is a derivative of benzo[b]thiophene, which is an aromatic heterocycle containing sulfur. The presence of the aminomethyl group and the 1,1-dioxide functionality makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide can be achieved through several methods. One efficient method involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction is carried out under constant current electrolysis in an undivided cell at room temperature. The use of graphite felt electrodes and a co-solvent system of HFIP/CH3NO2, along with Et4NPF6 as the electrolyte, facilitates the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functionality to a sulfide.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the aminomethyl and dioxide functionalities.
Benzo[b]thiophene 1,1-dioxide: Lacks the aminomethyl group.
5-(Aminomethyl)benzo[b]thiophene: Lacks the dioxide functionality.
Uniqueness
5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide is unique due to the presence of both the aminomethyl group and the 1,1-dioxide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(1,1-dioxo-1-benzothiophen-5-yl)methanamine |
InChI |
InChI=1S/C9H9NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5H,6,10H2 |
InChI Key |
QPWYSFLDXVVWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



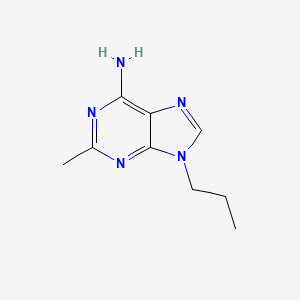
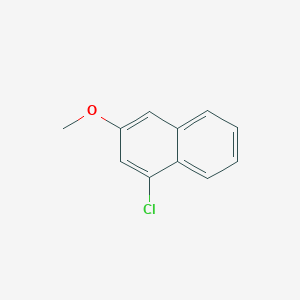

![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)
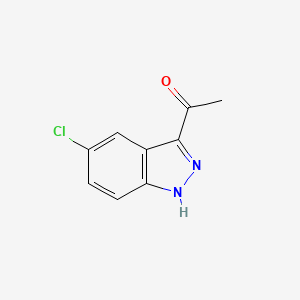
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
